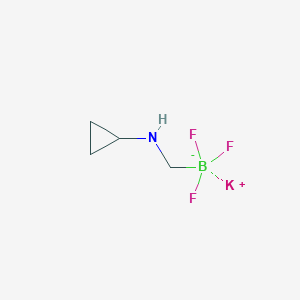

Potassium ((cyclopropylamino)methyl)trifluoroborate

Übersicht

Beschreibung

Potassium ((cyclopropylamino)methyl)trifluoroborate is a chemical compound used for pharmaceutical testing . It is a type of organotrifluoroborate, a class of compounds that have been incorporated into a number of diverse applications .

Synthesis Analysis

Potassium trifluoroborates, including this compound, can be synthesized by hydroboration or C-B coupling reactions . They are also known to be moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in Suzuki–Miyaura-type reactions .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 348-350 °C . It should be stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclopropyl-substituted Arenes

Potassium ((cyclopropylamino)methyl)trifluoroborate and its derivatives are used in the stereospecific synthesis of cyclopropyl-substituted arenes through palladium-catalyzed cross-coupling reactions. This method involves the cyclopropanation of alkenylboronic esters, followed by in situ treatment with potassium fluoride, resulting in high yields and retention of configuration, offering a pathway to enantiomerically pure cyclopropanes (Fang, Yan, & Deng, 2004).

Selective Hydrogenation to β-trifluoromethylstyrenes

The compound is also involved in the selective hydrogenation process, where it can be used to produce either the (Z)- or (E)-isomer of β-trifluoromethylstyrenes. This reaction demonstrates versatility in chemical synthesis, as the initially formed (Z)-isomer can be transformed into the (E)-isomer, expanding the scope of potential organic compounds that can be synthesized (Ramachandran & Mitsuhashi, 2015).

Development of Organoboronic Reagents

Further research into this compound and related compounds has led to the development of stable organoboronic reagents, which are pivotal in modern synthetic organic chemistry. These reagents are air- and moisture-stable, facilitating their storage and handling, and are employed in various cross-coupling reactions to synthesize diverse functionalized compounds (Molander & Rivero, 2002).

Cross-Coupling Reactions

The utility of potassium cyclopropyl trifluoroborate in cross-coupling reactions is further exemplified by its application in the synthesis of various substituted aryl cyclopropanes and cyclobutanes. These reactions are performed under conditions that accommodate a wide range of electron-rich, electron-poor, and hindered aryl chlorides, highlighting the versatility and efficiency of these borate compounds in facilitating complex organic transformations (Molander & Gormisky, 2008).

Wirkmechanismus

Target of Action

It is commonly used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

Potassium ((cyclopropylamino)methyl)trifluoroborate interacts with its targets through chemical reactions. It is often used in lithium replacement reactions and nucleophilic substitution reactions . It can also act as a catalyst or ligand in organic synthesis .

Biochemical Pathways

It is involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it contributes to the formation of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature and can dissolve in water . Safety measures should be taken to avoid direct contact with skin and eyes, and environmental protection measures should be considered during its use and disposal .

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Potassium organotrifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Their easy preparation and stability to air and moisture make them promising reagents for future research and applications .

Eigenschaften

IUPAC Name |

potassium;(cyclopropylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSKABFAUAQASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)